4-(Cyclopentylamino)benzonitrile

CYP11B1 inhibition steroidogenesis aldosterone synthase

Selective CYP11B1 inhibitor (IC₅₀=67 nM) with defined cross-reactivity (MAO-B IC₅₀=115 nM). The cyclopentylamino substitution confers target specificity not replicated by generic benzonitriles. ≥98% purity ensures reproducible in vitro target validation in cardiovascular and neuroscience programs. Intended for research and further manufacturing use only.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 1019512-92-5
Cat. No. B1414713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylamino)benzonitrile
CAS1019512-92-5
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H14N2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2
InChIKeyBIGJOYDBXGFEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5): Procurement Guide for Research-Grade Benzonitrile Derivative


4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5) is a para-substituted benzonitrile derivative with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g/mol, bearing a cyclopentylamino substituent at the 4-position of the benzonitrile core . This compound has documented inhibitory activity against multiple biological targets, including CYP11B1 (IC₅₀ = 67 nM) [1], monoamine oxidase B (MAO-B; IC₅₀ = 115 nM) [2], and cyclin-dependent kinase 2 (CDK2; IC₅₀ = 2,000 nM) [3]. It appears as an exemplified compound within broader benzonitrile derivative patents, including WO-2013034238-A1 covering benzonitrile derivatives as TBK1 and IKKε kinase inhibitors [4]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is intended exclusively for laboratory research and further manufacturing use .

Why 4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5) Cannot Be Replaced by Generic Benzonitrile Analogs


Generic substitution among 4-substituted benzonitrile derivatives is not scientifically valid due to marked target-specific potency variations arising from substituent steric and electronic effects. 4-(Cyclopentylamino)benzonitrile exhibits a target-dependent activity profile spanning three orders of magnitude: high potency against CYP11B1 (IC₅₀ = 67 nM) [1], moderate potency against MAO-B (IC₅₀ = 115 nM) [2], and weak activity against CDK2 (IC₅₀ = 2,000 nM) [3]. In contrast, structurally related 4-substituted benzonitriles such as 4-aminobenzonitrile show fundamentally different reactivity (28% relative activity in nitrilase assays compared to benzonitrile baseline) [4]. The cyclopentyl moiety imparts distinct steric bulk and lipophilicity not replicated by linear alkyl, smaller cycloalkyl (e.g., cyclopropyl), or unsubstituted amino analogs, directly impacting binding pocket complementarity and off-target profiles [5]. Substituting with a generic benzonitrile analog without verifying target-specific activity data risks experimental failure or misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence: 4-(Cyclopentylamino)benzonitrile vs. Structural Analogs


CYP11B1 Inhibitory Potency: 67 nM IC₅₀ in Recombinant Cell Assay

4-(Cyclopentylamino)benzonitrile inhibits human CYP11B1 with an IC₅₀ of 67 nM in recombinant V79 MZh hamster cells, as reported in ChEMBL [1]. This represents potent enzymatic inhibition. In comparison, unsubstituted benzonitrile exhibits only 28% relative activity in nitrilase assays when compared to the 100% baseline activity of benzonitrile, demonstrating that para-amino substitution alone does not confer comparable potency [2].

CYP11B1 inhibition steroidogenesis aldosterone synthase

MAO-B Inhibition: 115 nM IC₅₀ in Human Enzyme Fluorescence Assay

4-(Cyclopentylamino)benzonitrile inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 115 nM, measured via fluorescence spectrophotometry using kynuramine as substrate with 20-minute incubation [1]. In comparison, 4-aminobenzonitrile demonstrates only 28% relative activity in nitrilase assays versus benzonitrile baseline, indicating that the cyclopentylamino substitution confers distinct target engagement not observed with simpler amino substitution [2].

MAO-B inhibition monoamine oxidase neurodegeneration

Cross-Target Selectivity Profile: Three-Order-of-Magnitude Activity Differential

4-(Cyclopentylamino)benzonitrile exhibits a quantifiable target-dependent activity gradient: IC₅₀ = 67 nM (CYP11B1) [1], IC₅₀ = 115 nM (MAO-B) [2], and IC₅₀ = 2,000 nM (CDK2) [3]. This three-order-of-magnitude differential demonstrates that the compound's cyclopentylamino substitution produces target-specific binding rather than promiscuous enzyme inhibition. In contrast, generic 4-substituted benzonitriles such as 4-aminobenzonitrile exhibit low relative activity (28% of benzonitrile baseline) across assay systems [4].

selectivity profiling polypharmacology off-target activity

Kinase Inhibitor Patent Scope: Exemplified in Benzonitrile Derivative Series

4-(Cyclopentylamino)benzonitrile falls within the structural scope of WO-2013034238-A1, which claims benzonitrile derivatives of formula (I) as inhibitors of TBK1 and IKKε kinases [1]. The patent exemplifies the 4-cyclopentylamino substitution pattern as part of the claimed genus. In contrast, unsubstituted benzonitrile and simpler 4-amino derivatives lack the specific steric and electronic properties required for TBK1/IKKε kinase domain engagement [2], as evidenced by their minimal activity in nitrilase systems (28% relative activity for 4-aminobenzonitrile vs. benzonitrile baseline) [3].

kinase inhibition TBK1 IKKε

Steric and Electronic Differentiation: Cyclopentyl vs. Alternative N-Substituents

The cyclopentylamino group of 4-(Cyclopentylamino)benzonitrile confers distinct steric bulk and conformational constraint compared to alternative N-substituents. In nitrilase enzyme systems, 4-aminobenzonitrile exhibits only 28% relative activity compared to benzonitrile's 100% baseline, demonstrating that simple amino substitution dramatically alters biochemical behavior [1]. The cyclopentyl ring (five-membered) provides intermediate steric demand between smaller cyclopropyl/linear alkyl substituents and larger cyclohexyl groups, with documented influence on binding pocket complementarity across benzonitrile derivative series [2].

structure-activity relationship steric effects lipophilicity

Commercial Availability: Research-Grade Specifications

4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5) is commercially available from multiple research chemical suppliers with standard specifications: purity typically ≥95-98%, molecular formula C₁₂H₁₄N₂, molecular weight 186.25 g/mol . Storage conditions generally require sealed, dry storage at 2-8°C . In contrast, closely related analogs such as 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6) and 2-chloro-4-(cyclopentylamino)benzonitrile have different regiochemistry or additional substituents that alter their biological profiles, making them non-interchangeable .

research chemical building block procurement specification

Optimal Application Scenarios for 4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5) Based on Quantitative Evidence


CYP11B1-Mediated Steroidogenesis Pathway Research

This compound is most appropriately deployed as a CYP11B1 inhibitor tool compound (IC₅₀ = 67 nM) for studying aldosterone synthase activity and steroid hormone biosynthesis [1]. Research programs investigating cardiovascular disease mechanisms, particularly hypertension and heart failure where CYP11B1 modulation is therapeutically relevant, may utilize this compound for in vitro target validation. The 67 nM potency provides sufficient activity for cellular assays using recombinant expression systems, though researchers should account for the compound's additional MAO-B activity (115 nM) when interpreting results [2].

Monoamine Oxidase B (MAO-B) Inhibition Studies in Neurodegeneration

With a documented MAO-B IC₅₀ of 115 nM measured via fluorescence spectrophotometry using kynuramine substrate [1], 4-(Cyclopentylamino)benzonitrile serves as a moderate-potency MAO-B inhibitor for neuroscience research. This application is particularly relevant for Parkinson's disease and depression model systems where MAO-B activity modulation is under investigation. The compound's cross-target profile (CYP11B1 IC₅₀ = 67 nM [2], CDK2 IC₅₀ = 2,000 nM [3]) should inform experimental design and data interpretation in neuroscience contexts.

Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

As a compound structurally encompassed within the genus claimed in WO-2013034238-A1 for TBK1 and IKKε kinase inhibition [1], 4-(Cyclopentylamino)benzonitrile is applicable as a reference compound in benzonitrile-based kinase inhibitor SAR programs. Its specific cyclopentylamino para-substitution pattern provides a defined steric and lipophilic reference point for systematic substituent variation studies. The documented CDK2 IC₅₀ of 2,000 nM [2] further supports its use in profiling selectivity across kinase panels during lead optimization campaigns.

Building Block for Benzonitrile Derivative Synthesis

4-(Cyclopentylamino)benzonitrile (CAS 1019512-92-5) is commercially available at ≥95% purity and serves as a synthetic building block for generating more complex benzonitrile derivatives [1]. Its para-cyclopentylamino substitution provides a handle for further functionalization, including N-alkylation, acylation, or incorporation into fused heterocyclic systems. The compound's well-defined molecular properties (C₁₂H₁₄N₂, MW 186.25) and commercial accessibility from multiple vendors make it suitable for medicinal chemistry library synthesis and lead diversification efforts, with the understanding that it is intended exclusively for research and further manufacturing use, not for direct human application [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopentylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.